1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Description
1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 4-Bromo-3-methylphenyl-5-oxopyrrolidine-3-carboxylic acid, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 212-214°C and a molecular weight of 319.28 g/mol. The compound has a pyrrolidine ring with a bromo substituent at the 4-position, and a methylphenyl substituent at the 3-position. It is soluble in methanol, ethanol, and dimethylformamide.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves procedures such as the Suzuki coupling approach. For example, the reaction of 4-bromo-3-methylaniline with 4-chlorobutyryl chloride/TEA and subsequent treatment with KOt-Bu produces this compound. This method has been optimized for higher yield and carried out on a large scale (Ennis et al., 1999).
Derivative Synthesis and Biological Activity
The synthesis of derivatives of this compound, including natural bromophenols, has been reported. These derivatives demonstrate significant antioxidant and anticholinergic activities, with powerful antioxidant activities compared to standard compounds and notable effects against cholinergic enzymes (Rezai et al., 2018).
Antioxidant Activity
Certain derivatives of 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and tested for their antioxidant activity. Some of these compounds have shown potent antioxidant effects, even surpassing known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antitumor and Antimicrobial Properties
Novel derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. Some derivatives demonstrated promising activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Synthesis of Related Compounds
The synthesis processes for various structurally related compounds have been extensively studied, which contributes to understanding the chemical behavior and potential applications of 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Mogulaiah et al., 2018).
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCCVTRFEBPUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
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